![molecular formula C14H18O5 B11760997 (3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B11760997.png)
(3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,4R,6S,7S,7aR)-4-Methoxy-6-methyl-2-phenyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol is a complex organic compound characterized by its unique tetrahydropyran ring structure fused with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,6S,7S,7aR)-4-Methoxy-6-methyl-2-phenyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the dioxolane and tetrahydropyran rings. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process might include steps such as solvent extraction, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,6S,7S,7aR)-4-Methoxy-6-methyl-2-phenyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxyl derivative, while reduction could produce a deoxygenated compound.
Scientific Research Applications
Chemistry
In chemistry, (3aR,4R,6S,7S,7aR)-4-Methoxy-6-methyl-2-phenyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (3aR,4R,6S,7S,7aR)-4-Methoxy-6-methyl-2-phenyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4R,6S,7S,7aR)-4-Hydroxy-6-methyl-2-phenyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol
- (3aR,4R,6S,7S,7aR)-4-Methoxy-6-ethyl-2-phenyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol
Uniqueness
The uniqueness of (3aR,4R,6S,7S,7aR)-4-Methoxy-6-methyl-2-phenyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol lies in its specific stereochemistry and functional groups. These features confer distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H18O5 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C14H18O5/c1-8-10(15)11-12(14(16-2)17-8)19-13(18-11)9-6-4-3-5-7-9/h3-8,10-15H,1-2H3/t8-,10-,11+,12+,13?,14+/m0/s1 |
InChI Key |
IGHSXLQBONTYKH-NERUSKQWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]2[C@H]([C@@H](O1)OC)OC(O2)C3=CC=CC=C3)O |
Canonical SMILES |
CC1C(C2C(C(O1)OC)OC(O2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


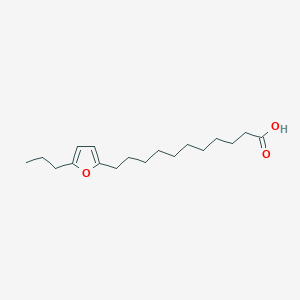
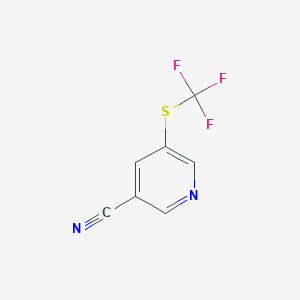
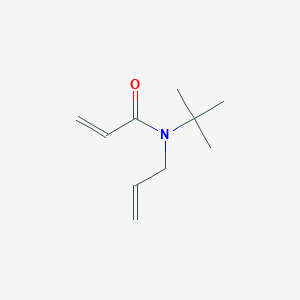
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)
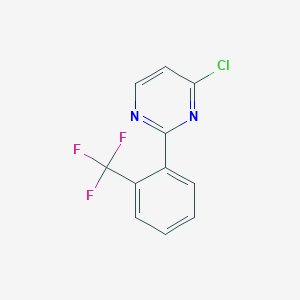
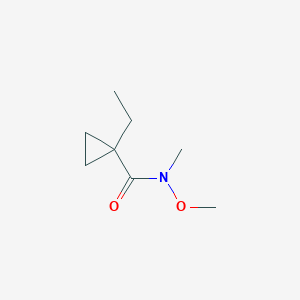
![9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)
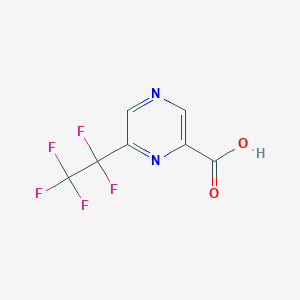
![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B11760978.png)
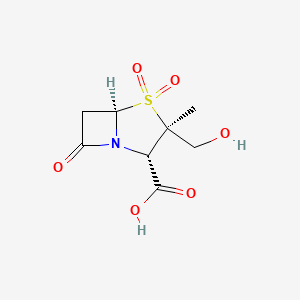
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760989.png)
